[1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid
Description
Properties
IUPAC Name |
[1,2,5]oxadiazolo[3,4-b]pyridin-6-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BN3O3/c10-6(11)3-1-4-5(7-2-3)9-12-8-4/h1-2,10-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHOOXJDCUPKOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=NON=C2N=C1)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazides with Carboxylic Acids
The oxadiazole ring is synthesized through cyclodehydration reactions. For example, indazole acid hydrazide reacts with 3-bromo-4-nitrobenzoic acid in the presence of POCl₃, yielding 1,3,4-oxadiazole derivatives. This method, while effective, requires stringent conditions (reflux at 80°C for 8 hours) and generates corrosive byproducts. Alternative cyclizing agents like SOCl₂ or tosyl chloride offer milder conditions but are less efficient for nitro-substituted substrates.
Key Reaction Conditions
Alternative Cyclization Methods
Electrochemical synthesis has emerged as a greener alternative. By leveraging two-electron oxidation of hydrazones followed by intermolecular cyclization, oxadiazoles are formed without stoichiometric oxidants. This method achieves comparable yields (65–80%) to conventional approaches but requires specialized equipment.
Halogenation at Position 6
Introducing a halogen atom at position 6 of the oxadiazolo-pyridine core is critical for subsequent borylation. Bromination is favored due to the stability and reactivity of bromine in cross-coupling reactions.
Direct Bromination
Bromine can be introduced during cyclocondensation by using brominated precursors. For instance, 3-bromo-4-nitrobenzoic acid directly incorporates bromine at position 6 of the pyridine ring during oxadiazole formation. Post-cyclization bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 50°C is also effective but risks over-halogenation.
Optimized Bromination Protocol
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation + POCl₃ | 80°C, 8h | 60–75% | High efficiency | Corrosive reagents, harsh conditions |
| Electrochemical Synthesis | RT, 6h | 65–80% | Environmentally friendly | Specialized equipment required |
| Miyaura Borylation | 100°C, 12h, Pd catalyst | 60–75% | Regioselective | Sensitivity to moisture |
| Suzuki Adaption | 90°C, 4h, Pd catalyst | 50–65% | Broad substrate scope | Lower yields |
Challenges and Limitations
-
Boronic Acid Stability : The boronic acid group is prone to protodeboronation under acidic or high-temperature conditions, necessitating careful pH control during hydrolysis.
-
Regioselectivity : Competing reactions at adjacent positions on the pyridine ring can reduce yields, requiring directing groups or steric hindrance strategies .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The boronic acid group allows for various substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the product is typically a biaryl compound.
Scientific Research Applications
Chemistry: In organic synthesis, [1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group makes it particularly useful in cross-coupling reactions.
Biology and Medicine: Research into the biological activity of compounds containing the [1,2,5]oxadiazole moiety has shown potential applications in medicinal chemistry. These compounds may exhibit antimicrobial, antifungal, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which [1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid exerts its effects is largely dependent on its chemical structure. The boronic acid group can interact with various molecular targets, including enzymes and receptors, through the formation of reversible covalent bonds. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Oxadiazole vs. Triazole Derivatives
A key structural analog is [1,2,4]Triazolo[4,3-a]pyridine-3-thiol (CAS: 6952-68-7), which replaces the oxadiazole ring with a triazole system. While both compounds share fused heterocyclic frameworks, the triazole derivative exhibits distinct electronic and steric properties:
- Reactivity : The boronic acid group in the oxadiazolo derivative facilitates cross-coupling reactions, while the thiol group in the triazolo analog enables nucleophilic substitutions or metal coordination .
Table 1: Structural and Property Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Group |
|---|---|---|---|---|
| [1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid | C₅H₄BN₃O₃ | 164.915 | 1447847-99-5 | Boronic acid |
| [1,2,4]Triazolo[4,3-a]pyridine-3-thiol | C₆H₅N₃S | 151.19 | 6952-68-7 | Thiol |
Boronic Acid Derivatives: Stability and Reactivity
The pinacol ester of [1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid (CAS: 1218790-54-5) is a stabilized derivative used to mitigate the hydrolysis susceptibility of free boronic acids. Key differences include:
- Stability : The pinacol ester (C₁₁H₁₄BN₃O₃) exhibits enhanced shelf life due to reduced boronic acid–water interactions .
- Reactivity : While the free boronic acid reacts directly in cross-coupling, the ester requires hydrolysis under basic conditions to regenerate the active boronic acid .
Table 2: Boronic Acid vs. Pinacol Ester
| Property | [1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic Acid | Pinacol Ester Derivative |
|---|---|---|
| Molecular Weight | 164.915 | 265.06 |
| Hydrolytic Stability | Low | High |
| Reactivity in Coupling | Direct | Requires Activation |
Biological Activity
[1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR) derived from recent studies.
Research indicates that [1,2,5]oxadiazolo[3,4-b]pyridin derivatives exhibit potent inhibitory effects on specific signaling pathways. A notable mechanism involves the modulation of the p38 MAPK pathway, which is crucial in inflammatory responses. For instance, certain derivatives have been shown to inhibit IL-1β release in human monocyte-derived macrophages with IC50 values as low as 28 nM . This suggests that these compounds can effectively reduce inflammation by targeting key regulatory sites within the MAPK signaling cascade.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the oxadiazolo[3,4-b]pyridine core significantly influence biological activity. For example:
- Substituent Variations : The introduction of different substituents at specific positions on the pyridine ring has been systematically evaluated. Compounds with 2,3-dihydrobenzofuran substitutions demonstrated enhanced efficacy compared to others .
- Functional Group Changes : Replacing acidic N–H moieties with hydroxyl groups has been proposed to improve pharmacokinetic properties while maintaining biological activity .
Efficacy in Biological Models
The biological activity of [1,2,5]oxadiazolo[3,4-b]pyridin-6-ylboronic acid has been tested across various models:
Table 1: Efficacy of Selected Compounds
| Compound | Biological Activity | IC50 (nM) | Model |
|---|---|---|---|
| Compound 1 | IL-1β Inhibition | 28 | Human Macrophages |
| Compound 2 | Mitochondrial Uncoupling | Not specified | STZ-induced NASH Model |
| Compound 3 | Anti-inflammatory | Not specified | In vitro assays |
Case Studies
- Inflammation Reduction : A study demonstrated that a derivative of [1,2,5]oxadiazolo[3,4-b]pyridin significantly reduced liver triglyceride levels and inflammation scores in a streptozotocin-induced model of nonalcoholic steatohepatitis (NASH) .
- Cancer Research : The compound's ability to inhibit cytochrome P450 enzymes was also noted, which is critical for understanding its potential side effects and therapeutic applications in cancer treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing [1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example, boronic acid derivatives are often prepared by reacting halogenated precursors (e.g., 6-bromo-[1,2,5]oxadiazolo[3,4-b]pyridine) with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂). Key parameters include:
- Temperature: 80–100°C in THF or dioxane.
- Catalyst loading: 2–5 mol%.
- Base: K₂CO₃ or Cs₂CO₃ for deprotonation.
Yields typically range from 60–85% .
Q. How can researchers characterize the purity and stability of [1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid under varying pH and solvent conditions?
- Methodology :
- Purity : Use HPLC (C18 column, acetonitrile/water with 0.1% TFA) and ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm structural integrity. For boronic acids, ¹¹B NMR can verify the absence of boron oxide byproducts .
- Stability : Conduct accelerated degradation studies in buffers (pH 2–10) at 40°C. Monitor via LC-MS for protodeboronation or dimerization. Stability is highest in anhydrous, non-protic solvents (e.g., THF) at neutral pH .
Q. What are the key applications of [1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid in medicinal chemistry?
- Methodology : The compound is a versatile building block for:
- Cross-coupling reactions : Suzuki-Miyaura couplings with aryl halides to generate biaryl structures (e.g., antitumor agents) .
- Proteolysis-targeting chimeras (PROTACs) : The oxadiazolo-pyridine core enhances solubility, while the boronic acid enables conjugation to target proteins .
Advanced Research Questions
Q. How can competing reactivity of the oxadiazolo and boronic acid groups be managed during cross-coupling reactions?
- Methodology :
- Protection-deprotection : Use pinacol ester protection for the boronic acid during oxadiazolo ring functionalization. Deprotect with acidic hydrolysis (e.g., HCl/THF) post-reaction .
- Catalyst tuning : Employ Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos) to suppress undesired side reactions at the oxadiazolo nitrogen .
Q. What mechanistic insights explain contradictions in antitumor activity data for derivatives of [1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid?
- Methodology :
- Structure-activity relationship (SAR) : Compare analogs with substituents at positions 5 and 7. For instance, 5-methyl derivatives show enhanced kinase inhibition (IC₅₀ = 0.2 µM) due to improved hydrophobic interactions, while nitro groups at position 6 reduce bioavailability .
- In vitro assays : Use MTT assays on HeLa cells and molecular docking (e.g., PDB:VUP) to correlate electronic effects (e.g., electron-withdrawing groups) with reduced activity .
Q. How can spectral data (e.g., NMR, IR) resolve ambiguities in regioisomeric byproducts during synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
